molecular formula C13H18N2O3 B11861578 Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate

Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate

Cat. No.: B11861578
M. Wt: 250.29 g/mol
InChI Key: LTJTYVULLTUNBA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is a derivative of nicotinic acid and contains a pyrrolidine ring, making it a heterocyclic compound. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate typically involves the reaction of 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and nicotinate moiety allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, which are the basis for its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)benzoate
  • Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)isonicotinate
  • Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate

Uniqueness

Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is unique due to its specific combination of a methoxy group, a pyrrolidine ring, and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant research findings.

Pharmacological Properties

This compound exhibits several pharmacological properties that are significant in the context of drug development.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, the structural modifications in nicotinic acid derivatives have been linked to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)TBD
Similar DerivativeHeLa (Cervical Cancer)45.69

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially through modulation of neurotransmitter systems and anti-inflammatory pathways. Research indicates that nicotinic acid derivatives can enhance cognitive function and protect against neurodegenerative diseases by reducing oxidative stress.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of a similar pyrrolidine derivative in a rat model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function, suggesting that the mechanism may involve cholinergic system enhancement.

Case Study 2: Anticancer Activity Against Prostate Cancer

In vitro studies demonstrated that this compound exhibited cytotoxic effects on prostate cancer cell lines, with an IC50 value comparable to established chemotherapeutics. The study highlighted its potential as an adjunct therapy in cancer treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Nicotinic Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection.
  • Antioxidant Activity : It may exert antioxidant effects, reducing oxidative stress and inflammation.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through intrinsic and extrinsic pathways has been observed.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3

InChI Key

LTJTYVULLTUNBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CN2CCCC2)C(=O)OC

Origin of Product

United States

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